N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed based on the inhibitory effects of CA-4 analogues and indoles on tubulin polymerization. [] Compound 7d within this series exhibited potent in vitro antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, inducing apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization. []
Relevance: While sharing the core 1H-indole and acetamide structure with N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, these compounds incorporate a 1-methyl substitution on the indole nitrogen. Furthermore, they possess a distinct N-substitution on the acetamide nitrogen, featuring a (1H-pyrazol-1-yl or triazolyl)-(3,4,5-trimethoxyphenyl)methyl group instead of the 4-ethylphenyl group found in the main compound. []
Compound Description: The crystal structure of this compound reveals four independent molecules within the asymmetric unit, with dihedral angles between the benzene and indole rings varying between 8.8° to 24.5°. [] The crystal structure is stabilized by N-H⋯O hydrogen bonds between imino and carbonyl groups, and π-π stacking interactions between pyrrole rings. []
Compound Description: This compound, a phenethyl amide derivative of the NSAID indomethacin, acts as a potent and selective cyclooxygenase-2 (COX-2) inhibitor and exhibits nonulcerogenic anti-inflammatory activity in rats. [] Despite its pharmacological benefits, it exhibits significant metabolic instability in rat and human microsomes due to extensive P450 3A4/2D6-mediated metabolism on the phenethyl group. []
Relevance: Sharing the 2-methyl-1H-indol-3-yl and acetamide core structure with N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, this compound features a 1-(4-chlorobenzoyl)-5-methoxy substitution on the indole and a phenethyl group on the amide nitrogen. In contrast, the main compound lacks these substitutions on the indole and possesses a 4-ethylphenyl group on the amide nitrogen. []
Relevance: This compound, while containing the 1H-indol-3-yl motif, is structurally distinct from N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Instead of the 2-methyl-2-oxoacetamide group directly connected to the indole, this compound has a propanamide chain linked to a complex substituted cyclohexylmethyl group. []
Compound Description: This series of compounds was synthesized and evaluated for their cytotoxicity against Hela, MCF7, and HepG2 human cancer cell lines. [] Notably, compound 5r within this series demonstrated potent anti-proliferative activity, inducing dose- and time-dependent apoptosis in HepG2 cells through a caspase-8-dependent pathway. []
Compound Description: This series encompasses novel substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives exhibiting antiviral activity, particularly against influenza and hepatitis C viruses. []
Compound Description: This compound crystallizes in the triclinic system with space group P1, and its structure is stabilized by N-H⋯O hydrogen bonds. []
Relevance: While sharing the 2-methyl-1H-indol-3-yl substructure with N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, this compound lacks the acetamide group. Instead, it features a propenone moiety connected to the indole at the 3-position, distinguishing it from the main compound. []
Compound Description: These chiral compounds are synthesized via a thiourea organocatalyzed Friedel-Crafts alkylation of indole with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. [] This reaction yields chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. []
Relevance: These compounds, while containing the core 1H-indol-3-yl structure, are otherwise structurally distinct from N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Instead of the 2-methyl and 2-oxoacetamide moieties, they possess a (aryl)methyl group and a 2,2-dimethyl-1,3-dioxane-4,6-dione ring attached to the indole's 3-position. []
Compound Description: This potent tubulin inhibitor is currently under preclinical development. Its structure was confirmed by NMR and X-ray crystallography. []
Compound Description: This compound and its analogue, 6-(2,3-dimethyl-5-sulfo-1H-indol-3-yl)hexanoic acid inner salt, were synthesized via a multistep process involving Fischer indole methodology. []
Compound Description: This compound is a potent inhibitor of human histone deacetylase (HDAC), demonstrating antitumor activity in vivo. [] It showed significant dose-related activity in HCT116 colon and A549 lung tumor models with a favorable toxicity profile, leading to its entry into human clinical trials. []
Relevance: While containing the 1H-indol-3-yl motif, this compound is structurally distinct from N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The indole moiety is linked to a hydroxyethyl-substituted ethylamine group, further connected to a substituted phenylpropenamide moiety. []
Compound Description: This class of compounds exhibits potent dopamine D2 receptor antagonist and serotonin reuptake inhibitory activities. [] Compound 8-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-4H-benzo[1,4]oxazin-(R)-2-methyl-3-one (45c, SLV314) from this series showed potent in vivo pharmacological activity and favorable pharmacokinetic properties, making it a candidate for clinical development. []
Compound Description: This series of compounds exhibits antiallergic activity, specifically preventing systemic anaphylaxis in guinea pigs. [] Compound N-[4-[4-(1H-indol-3-yl)piperidinomethyl]-2-thiazolyl] methanesulfonamide (8, FK613) demonstrated a good safety profile and potent antiallergic activity, leading to its selection for further development. []
Compound Description: This potent and selective inhibitor of histone methyltransferase EZH2 displays robust antitumor effects in a Karpas-422 xenograft model. [] Its favorable pharmacological properties led to its entry into Phase I clinical trials. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.